molecular formula C8H3NO5 B141840 4-Nitrophthalic anhydride CAS No. 5466-84-2

4-Nitrophthalic anhydride

Cat. No. B141840
CAS RN: 5466-84-2
M. Wt: 193.11 g/mol
InChI Key: MMVIDXVHQANYAE-UHFFFAOYSA-N
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Description

4-Nitrophthalic anhydride is a chemical compound that can be synthesized from phthalic anhydride through a series of reactions including nitration, amination, and dehydration, resulting in the formation of 4-nitrophthalonitrile with a high yield . It is an intermediate in the production of various compounds, such as difunctional imide monomers, which are produced from 4-nitrophthalic anhydride and m-phenylenediamine .

Synthesis Analysis

The synthesis of 4-nitrophthalic anhydride involves nitration of phthalimide followed by hydrolysis to the corresponding acid and subsequent dehydration . This process is crucial for the production of difunctional imide monomers, which are important in the polymer industry. The synthesis process has been optimized to achieve higher yields, as demonstrated in the synthesis of 4-nitrophthalonitrile .

Molecular Structure Analysis

The molecular structure of 4-nitrophthalic anhydride has been studied using various spectroscopic methods. For instance, the crystal structure of tyrammonium 4-nitrophthalate dihydrate, a related compound, has been elucidated using single-crystal X-ray diffraction, revealing a 3D network of molecules joined by intermolecular interactions . The orientation of the 4-nitrophthalic acid in the lattice of its salts is governed by hydrogen bonding, which can lead to different spatial arrangements such as sheet-like structures or helical chains .

Chemical Reactions Analysis

4-Nitrophthalic anhydride is involved in various chemical reactions. It has been found to be an effective catalyst for the imino Diels-Alder reaction, which is used to synthesize pyrano- and furanoquinolines . Additionally, it can react with primary amines in aprotic solvents to synthesize alkylamino-N-alkylnaphthalic-1,8-imides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophthalic anhydride have been extensively studied. Experimental and computational thermochemistry has provided insights into the enthalpies of formation in both the crystalline and gaseous phases . The standard molar enthalpies of formation, energies of combustion, and enthalpies of sublimation have been determined through various methods such as combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen method . These studies help in understanding the stability and reactivity of the compound.

Scientific Research Applications

  • Thermochemical Properties and Stability : 4-Nitrophthalic anhydride has been studied for its thermochemical properties. The standard enthalpies of formation in both the gaseous and crystalline phases have been obtained, providing insights into its relative stability and reactivity (García-Castro et al., 2014).

  • Precursor to Imide Monomers : It serves as a precursor in the synthesis of difunctional imide monomers, with potential applications in polymer and materials science (Howell et al., 2011).

  • Synthesis of Derivatives : The compound is used in synthesizing various derivatives like 4-nitrophthalonitrile, which have higher yields under specific reaction conditions. This shows its versatility in organic synthesis (Han Jun-ya, 2013).

  • Charge-Transfer Complexes : 4-Nitrophthalic anhydride has been studied in the formation of charge-transfer complexes with polynuclear aromatic hydrocarbons. This suggests applications in molecular electronics and materials science (Casellato et al., 1977).

  • Polymer Synthesis and Properties : It has been used in the microwave-assisted synthesis of polymers, highlighting its role in advanced polymer manufacturing techniques (Theis & Ritter, 2012).

  • Solid-Liquid Phase Equilibrium : The compound has been studied for its solid-liquid phase equilibrium in certain systems, which is crucial for understanding its behavior in different solvents and conditions (Qiu et al., 2014).

  • Catalysis in Organic Reactions : 4-Nitrophthalic acid, closely related to the anhydride, has been used as an effective catalyst in the synthesis of pyrano- and furanoquinolines, demonstrating its potential in catalysis (Srinivasa et al., 2008).

  • Rare Earth Metal Complexes : It has been used in the preparation of rare earth 4-nitrophthalates, suggesting applications in materials science and coordination chemistry (Kurpiel-Gorgol & Brzyska, 1999).

Safety And Hazards

4-Nitrophthalic anhydride may cause severe skin and eye irritation . It may also cause mucous membrane irritation . Symptoms of exposure to this compound include coughing, sneezing, burning in the respiratory system, dermatitis, and skin irritation . Chronic exposure may lead to bronchitis, eye irritation, inflammation of the respiratory tract, and bloody nasal discharge .

Future Directions

Currently, 4-Nitrophthalic anhydride is used as an intermediate for the synthesis of a benzimidazole PARP inhibitor I (succinate salt) (ABT-472) . As research progresses, it may find additional applications in the synthesis of other pharmaceuticals or chemical compounds.

properties

IUPAC Name

5-nitro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H
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InChI Key

MMVIDXVHQANYAE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O
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Molecular Formula

C8H3NO5
Record name 4-NITROPHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID6025775
Record name 4-Nitrophthalic anhydride
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Molecular Weight

193.11 g/mol
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Physical Description

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992)
Record name 4-NITROPHTHALIC ANHYDRIDE
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name 4-NITROPHTHALIC ANHYDRIDE
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Product Name

4-Nitrophthalic anhydride

CAS RN

5466-84-2
Record name 4-NITROPHTHALIC ANHYDRIDE
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Record name 4-Nitrophthalic acid anhydride
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Melting Point

246 °F (NTP, 1992)
Record name 4-NITROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride were heated at reflux for 6 hours, following which the acetic acid was removed by distillation at atmospheric pressure. The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not exceeding 120° C, leaving a quantitative yield of crude 4-nitrophthalic anhydride, m.p. 114°-116° C. The product was recrystallized from chloroform to afford a 93% yield of product, m.p. 123°-124° C, identical to that of Example 1.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 21.1. g of 4-nitrophthalic acid and 50.0 g of acetic anhydride were heated at reflux for 6 hours, following which the acetic acid was removed by distillation at atmospheric pressure. The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not exceeding 120°C, leaving a quantitative yield of crude 4-nitrophthalic anhydride, m.p. 114°-116°C. The product was recrystallized from chloroform to afford a 93% yield of product, m.p. 123°-124°C, identical to that of Example 1.
[Compound]
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, 4-nitrophthalic acid (21.1 g, 0.1 mole) in a round-bottomed flask was admixed with acetic anhydride (40 ml) and refluxed for 1 hour. The mixture was brought to room temperature and acetic anhydride was removed under vacuum. The concentrated mixture was allowed to stand overnight, and the solid obtained was recrystallized using toluene to give 4-nitrophthalic anhydride ((9.9 g (51%), Mp 119° C.)).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophthalic anhydride
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4-Nitrophthalic anhydride
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4-Nitrophthalic anhydride
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4-Nitrophthalic anhydride
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Citations

For This Compound
489
Citations
MA García-Castro, P Amador… - The Journal of …, 2014 - ACS Publications
… standard enthalpies of formation of 3- and 4-nitrophthalic anhydride in the gaseous phase, at T … −2.6 kJ·mol –1 for 4-nitrophthalic anhydride, were found from a comparison between our …
Number of citations: 17 pubs.acs.org
EK Fields, S Meyerson - Tetrahedron Letters, 1971 - Elsevier
… (0.073 mole) of 4-nitrophthalic anhydride in 310 ml.(3.5 moles) of benzene at 650 for 32 … were formed were clarified by reacting 4-nitrophthalic anhydride with benzene-& llvder identical …
Number of citations: 4 www.sciencedirect.com
RL Markezich, OS Zamek, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
… of potassium fluoridewith 4-nitrophthalic anhydride in the melt, the … Thus, reaction of 4-nitrophthalic anhydride with 2 equiv of … Thus, reaction of 4-nitrophthalic anhydride with potassium …
Number of citations: 50 pubs.acs.org
FJ Williams, PE Donahue - The Journal of Organic Chemistry, 1978 - ACS Publications
… of sodium 4-methylthiophenoxide, 0.920 g of 4-nitrophthalic anhydride, and 8 mL of DMF was … Analysis by VPC of these extracts indicated the presence of only 4nitrophthalic anhydride (…
Number of citations: 15 pubs.acs.org
MA García-Castro, P Amador, A Rojas… - The Journal of Chemical …, 2018 - Elsevier
In this work, we present experimental and theoretical thermochemistry of the 3- and 4-nitrophtalic acids. We report their standard molar enthalpies of formation in crystalline phase, at T = …
Number of citations: 7 www.sciencedirect.com
FJ Williams, HM Relles, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
… This suggests that ring closure of the salts in the 4 system may be considerably more favorable than closure in the 3 system (or the escape of 4-nitrophthalic anhydride from the reaction …
Number of citations: 30 pubs.acs.org
V Oskaja, J Rotberg - 1985 - ntrs.nasa.gov
… 4-Nitrophthalic anhydride with acetic anhydride, according .to reaction conditions, may yield … 4-Nitrophthalic anhydride and malonic acid in pyridine solution according to temperature …
Number of citations: 2 ntrs.nasa.gov
C Hanna, WT Smith Jr - Proceedings of the Iowa Academy of …, 1951 - scholarworks.uni.edu
… When 4-nitrophthalic anhydride was reacted in this manner no decomposition took place. … When 4nitrophthalic anhydride is reacted in this manner no decomposition takes place. The …
Number of citations: 2 scholarworks.uni.edu
F Qiu, J Yang, G Huang, H Hu, S Yu… - Journal of Chemical & …, 2014 - ACS Publications
… and 4-nitrophthalic anhydride was in the region of high concentration of 4-nitrophthalic anhydride… The region where pure 3-nitrophthalic anhydride and 4-nitrophthalic anhydride are …
Number of citations: 2 pubs.acs.org
JD Bacha, JGD Schulz… - The Journal of Organic …, 1979 - ACS Publications
… Pure 4-nitrophthalic anhydride was readily prepared from the … (74%) of xylene-free 4-nitrophthalic anhydride, mp 107-114 C… 46.8 g (85%) of 4-nitrophthalic anhydride of 99.4% purity, mp …
Number of citations: 3 pubs.acs.org

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